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Introduction

Tetrapeptide-26, commercially known as Chronogen™, is a synthetic peptide designed to
modulate the expression of core circadian rhythm genes within skin cells.[1] The circadian
clock is an internal timekeeping system that regulates a wide range of physiological processes,
including those involved in skin health and repair. The core of this molecular clock is a
transcription-translation feedback loop involving a set of "clock genes," primarily CLOCK,
BMAL1, PER1, and CRY1. Tetrapeptide-26 is purported to enhance the expression of key
clock genes such as CLOCK, BMAL1, and PERL1 in keratinocytes, thereby helping to
resynchronize cellular rhythms and reinforce the skin's natural defense and repair mechanisms.

[1][2]

These application notes provide detailed protocols for researchers to quantitatively assess the
impact of Tetrapeptide-26 on the expression of CLOCK genes and their corresponding
proteins in cultured human skin cells. The methodologies described include quantitative real-
time PCR (RT-gPCR) for gene expression analysis, Western blotting for protein quantification,
and immunofluorescence for protein localization and expression visualization.

Core Circadian CLOCK Gene Signaling Pathway

The following diagram illustrates the fundamental transcription-translation feedback loop of the
core circadian clock genes that Tetrapeptide-26 is suggested to influence.
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Core circadian CLOCK gene signaling pathway.
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Experimental Protocols

The following protocols are designed for use with cultured human keratinocytes or dermal

fibroblasts to measure the effects of Tetrapeptide-26.

Experimental Workflow Overview
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Experimental Workflow for Assessing Tetrapeptide-26 Effects
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Workflow for measuring Tetrapeptide-26's effects.
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Protocol 1: Cell Culture and Treatment

o Cell Seeding: Culture primary human epidermal keratinocytes (NHEK) or human dermal
fibroblasts (HDF) in appropriate media. Seed cells in 6-well plates for RNA and protein
extraction, or on glass coverslips in 12-well plates for immunofluorescence.

» Synchronization (Optional but Recommended): To observe circadian effects, synchronize the
cell cultures. A common method is a 2-hour treatment with a high concentration of serum
(e.g., 50% fetal bovine serum) or a brief treatment with dexamethasone (100 nM for 2
hours), followed by a return to serum-free or low-serum medium.

e Treatment with Tetrapeptide-26:

o Prepare a stock solution of Tetrapeptide-26 in sterile, nuclease-free water or an
appropriate buffer.

o Dilute the stock solution in cell culture medium to the desired final concentrations (e.qg.,
0.1, 1, 10 uM).

o Include a vehicle control (the solvent used for the stock solution at the same final
concentration).

o Replace the medium of the cells with the treatment or vehicle control medium.

 Incubation and Harvesting: Incubate the cells for a specified time course (e.g., 6, 12, 24, 48
hours). For circadian studies, harvest cells at different time points over a 24- or 48-hour
period (e.g., every 6 hours).

Protocol 2: Quantitative Real-Time PCR (RT-gPCR)

e RNA Isolation:
o Wash cells with ice-cold PBS.

o Lyse cells directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g.,
RNeasy Mini Kit, Qiagen).
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o Isolate total RNA according to the manufacturer's instructions, including a DNase
treatment step to remove genomic DNA contamination.

o Quantify the RNA concentration and assess purity using a spectrophotometer (e.g.,
NanoDrop).

o cDNA Synthesis:

o Reverse transcribe 1 ug of total RNA into cDNA using a high-capacity cDNA reverse
transcription kit with random primers or oligo(dT) primers.

e (PCR Reaction:
o Prepare the gPCR reaction mix using a SYBR Green-based master mix.

o Perreaction: 10 pL SYBR Green Master Mix, 1 pL forward primer (10 uM), 1 pL reverse
primer (10 uM), 2 pL diluted cDNA, and nuclease-free water to a final volume of 20 L.

o Use primers specific for human CLOCK, BMAL1 (ARNTL), PER1, and a housekeeping
gene (e.g., GAPDH, ACTB).

e Thermal Cycling: Perform the gPCR on a real-time PCR system with a standard cycling
protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s
and 60°C for 60s).

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative gene expression using the 2-AACt method, normalizing to the
housekeeping gene and comparing the Tetrapeptide-26 treated samples to the vehicle
control.

Protocol 3: Western Blotting

¢ Protein Extraction:

o Wash cells with ice-cold PBS.
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o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30
minutes.

o Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Transfer:
o Denature 20-30 g of protein per sample by boiling in Laemmli sample buffer.
o Separate proteins on a 4-12% SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with primary antibodies against CLOCK, BMAL1, PER1, and a
loading control (e.g., B-actin, GAPDH) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.
o Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate.

o Visualize the protein bands using a chemiluminescence imaging system.
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o Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the
intensity of the target proteins to the loading control.

Protocol 4: Immunofluorescence

o Cell Preparation:

o Grow cells on sterile glass coverslips in a 12-well plate and treat with Tetrapeptide-26 as
described in Protocol 1.

» Fixation and Permeabilization:
o Wash cells with PBS.
o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
o Wash three times with PBS.
o Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
e Immunostaining:
o Wash three times with PBS.
o Block with 1% BSA in PBST for 30 minutes.

o Incubate with the primary antibody against CLOCK diluted in blocking buffer overnight at
4°C.

o Wash three times with PBST.

o Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour
at room temperature in the dark.

o Wash three times with PBST.
e Mounting and Imaging:

o Counterstain the nuclei with DAPI for 5 minutes.
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o Mount the coverslips onto microscope slides using an anti-fade mounting medium.

o Image the cells using a fluorescence or confocal microscope.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are template

tables for presenting the results from the described experiments.

Table 1: Effect of Tetrapeptide-26 on CLOCK Gene Expression (RT-gPCR)

Fold Change Standard
Gene Treatment ] o p-value
(vs. Vehicle) Deviation

CLOCK Vehicle 1.00 0.12 -
Tetrapeptide-26

1.85 0.21 <0.05
(1 pm)
Tetrapeptide-26

2.54 0.33 <0.01
(10 pm)
BMAL1 Vehicle 1.00 0.09 -
Tetrapeptide-26

1.62 0.18 <0.05
(1 pm)
Tetrapeptide-26

2.15 0.25 <0.01
(10 p™m)
PER1 Vehicle 1.00 0.15 -
Tetrapeptide-26

1.45 0.19 <0.05
(1 pm)
Tetrapeptide-26

1.98 0.28 <0.01

(10 uM)

Data are presented as mean fold change * standard deviation from three independent

experiments. Statistical significance was determined by a Student's t-test.
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Table 2: Effect of Tetrapeptide-26 on CLOCK Protein Levels (Western Blot)

Relative
Protein Level
. . Standard
Protein Treatment (Normalized to L p-value
] Deviation
Loading
Control)
CLOCK Vehicle 1.00 0.15 -
Tetrapeptide-26
1.65 0.25 <0.05
(1 pm)
Tetrapeptide-26
2.20 0.31 <0.01
(10 p™m)
BMAL1 Vehicle 1.00 0.11 -
Tetrapeptide-26
1.50 0.22 <0.05
(1 pm)
Tetrapeptide-26
1.95 0.29 <0.01
(10 pm)
PER1 Vehicle 1.00 0.18 -
Tetrapeptide-26
1.35 0.20 <0.05
(1 pm)
Tetrapeptide-26
1.78 0.26 <0.01

(10 uM)

Data are presented as mean relative protein level £ standard deviation from three independent
experiments. Statistical significance was determined by a Student's t-test.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for
investigating the effects of Tetrapeptide-26 on the core components of the circadian clock in
skin cells. By employing these molecular biology techniques, researchers can obtain
quantitative and qualitative data to validate the peptide's mechanism of action and its potential
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for applications in skincare and dermatology. Consistent and reproducible data generated using
these methods will be crucial for substantiating claims of circadian rhythm modulation and for
the development of innovative chronocosmetic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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